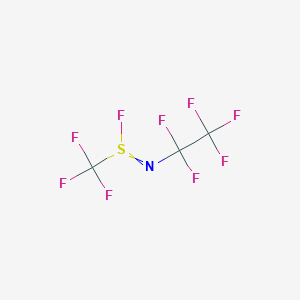
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is a chemical compound with the molecular formula C3HF8NS It is known for its unique structural properties, which include multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride typically involves the reaction of methanesulfinyl chloride with pentafluoroethylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfinyl fluoride and sulfonyl fluoride derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride involves its ability to interact with various molecular targets through its fluorine atoms. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity and stability of the target molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinyl chloride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfonyl fluoride
- 1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinamide
Uniqueness
1,1,1-Trifluoro-N-(pentafluoroethyl)methanesulfinimidoyl fluoride is unique due to its specific arrangement of fluorine atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound in research and industrial applications, offering distinct advantages over similar compounds.
Propriétés
Numéro CAS |
69306-93-0 |
|---|---|
Formule moléculaire |
C3F9NS |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
fluoro-(1,1,2,2,2-pentafluoroethylimino)-(trifluoromethyl)-λ4-sulfane |
InChI |
InChI=1S/C3F9NS/c4-1(5,6)2(7,8)13-14(12)3(9,10)11 |
Clé InChI |
SWXCCNOIGQNIOF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)(N=S(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


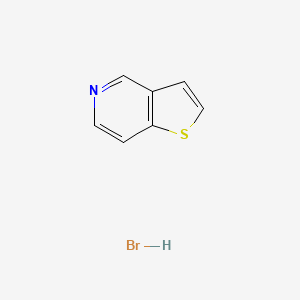




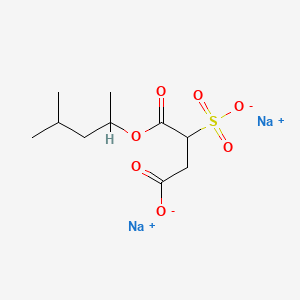
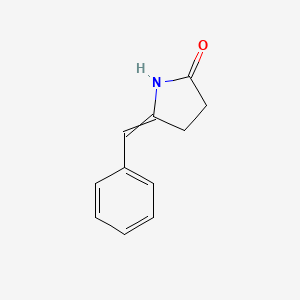
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
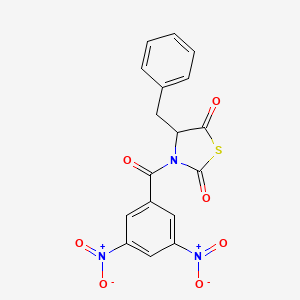

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
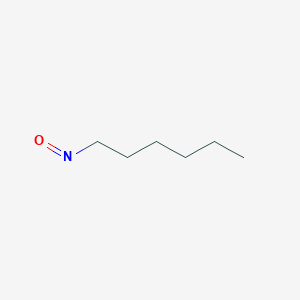
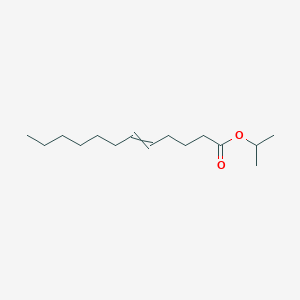
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
